molecular formula C8H15NO3 B052111 6,7,8-Trihydroxyindolizidine CAS No. 115649-93-9

6,7,8-Trihydroxyindolizidine

Cat. No. B052111
M. Wt: 173.21 g/mol
InChI Key: NCQXPGNMJJWGLP-ULAWRXDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8-Trihydroxyindolizidine (THI) is a natural alkaloid that is commonly found in plants of the genus Cytisus. THI has been found to possess a number of interesting biological properties, including anti-tumor, anti-inflammatory, and anti-viral activities. In

Mechanism Of Action

The mechanism of action of 6,7,8-Trihydroxyindolizidine is not fully understood, but it is believed to involve the inhibition of a number of different cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 6,7,8-Trihydroxyindolizidine has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.

Biochemical And Physiological Effects

6,7,8-Trihydroxyindolizidine has been found to have a number of interesting biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-viral activities, 6,7,8-Trihydroxyindolizidine has also been found to possess antioxidant activity and to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6,7,8-Trihydroxyindolizidine in lab experiments is its potent biological activity. 6,7,8-Trihydroxyindolizidine has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 6,7,8-Trihydroxyindolizidine in lab experiments is its potential toxicity. 6,7,8-Trihydroxyindolizidine has been found to be toxic to certain cell types, and care must be taken when handling this compound.

Future Directions

There are a number of different future directions that could be explored in regards to 6,7,8-Trihydroxyindolizidine. One area of research that is particularly promising is the development of 6,7,8-Trihydroxyindolizidine-based drugs for the treatment of cancer and other diseases. Additionally, further research could be done to better understand the mechanism of action of 6,7,8-Trihydroxyindolizidine and to identify potential side effects and toxicity concerns. Finally, more research could be done to explore the potential of 6,7,8-Trihydroxyindolizidine as a tool for studying cellular pathways and processes.
Conclusion
In conclusion, 6,7,8-Trihydroxyindolizidine is a natural alkaloid that possesses a number of interesting biological properties. 6,7,8-Trihydroxyindolizidine has been found to have anti-tumor, anti-inflammatory, and anti-viral activities, making it a potential candidate for the treatment of a number of different diseases. While there are some limitations to using 6,7,8-Trihydroxyindolizidine in lab experiments, its potent biological activity makes it a promising area of research for the future.

Synthesis Methods

6,7,8-Trihydroxyindolizidine can be synthesized using a number of different methods, including extraction from natural sources, chemical synthesis, and biocatalysis. The most common method for synthesizing 6,7,8-Trihydroxyindolizidine is through chemical synthesis, which involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a number of different reagents, including nitrosyl chloride, sodium nitrite, and sodium nitrate.

Scientific Research Applications

6,7,8-Trihydroxyindolizidine has been the subject of a number of scientific studies due to its interesting biological properties. One of the most promising areas of research for 6,7,8-Trihydroxyindolizidine is in the field of cancer treatment. Studies have shown that 6,7,8-Trihydroxyindolizidine has potent anti-tumor activity and can induce apoptosis in cancer cells. 6,7,8-Trihydroxyindolizidine has also been found to possess anti-inflammatory and anti-viral activities, making it a potential candidate for the treatment of a number of different diseases.

properties

CAS RN

115649-93-9

Product Name

6,7,8-Trihydroxyindolizidine

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-6,7,8-triol

InChI

InChI=1S/C8H15NO3/c10-6-4-9-3-1-2-5(9)7(11)8(6)12/h5-8,10-12H,1-4H2/t5-,6+,7-,8-/m1/s1

InChI Key

NCQXPGNMJJWGLP-ULAWRXDQSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]([C@@H]([C@H](CN2C1)O)O)O

SMILES

C1CC2C(C(C(CN2C1)O)O)O

Canonical SMILES

C1CC2C(C(C(CN2C1)O)O)O

synonyms

1-deoxy-6,8a-diepicastanospermine
1-deoxy-6-epicastanospermine
1-deoxy-8a-epi-castanospermine
1-deoxy-castanospermine
1-deoxycastanospermine
6,7,8-trihydroxy-indolizidine
6,7,8-trihydroxyindolizidine

Origin of Product

United States

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